molecular formula C17H21N3O4S B1487223 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid CAS No. 2231675-61-7

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid

Cat. No.: B1487223
CAS No.: 2231675-61-7
M. Wt: 363.4 g/mol
InChI Key: KWQQGSMPFWRKKO-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid (CAS 2231675-61-7) is a benzo[d]thiazole-piperazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzo[d]thiazole scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities. The molecule is systematically designed with a tert-butoxycarbonyl (Boc)-protected piperazine group, which serves as a key synthetic handle for further chemical modifications, and a carboxylic acid functional group that provides a versatile site for conjugation or derivatization. With a molecular formula of C17H21N3O4S and a molecular weight of 363.43 g/mol , this chemical building block is particularly valuable for constructing more complex molecules. Its structural architecture, combining a planar benzothiazole ring system with a conformationally flexible piperazine moiety, makes it highly relevant for exploring structure-activity relationships in pharmaceutical research, particularly in the development of protease inhibitors, kinase targets, and other biologically relevant macromolecules. Compounds featuring similar piperazine-carboxylate frameworks have demonstrated potential in infectious disease research, including studies targeting parasitic infections . The Boc-protected piperazine enhances the compound's synthetic utility by allowing selective deprotection under mild acidic conditions, enabling sequential synthetic strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions and store it according to recommended conditions to maintain stability and purity.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)15-18-12-10-11(14(21)22)4-5-13(12)25-15/h4-5,10H,6-9H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQGSMPFWRKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid, with the CAS number 2231675-61-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of the compound is C13H18N2O4SC_{13}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 298.36 g/mol. The compound features a benzo[d]thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight298.36 g/mol
CAS Number2231675-61-7
Melting PointNot available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected piperazine with benzo[d]thiazole derivatives. The synthetic route may include steps such as protection and deprotection of functional groups to ensure the stability of the intermediate compounds during the reaction process.

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound showed inhibitory effects on tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have reported that benzo[d]thiazole derivatives possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The specific activity of this compound against these microorganisms has yet to be fully elucidated but warrants further investigation.

Case Studies

  • In Vivo Studies : In a recent study, mice treated with derivatives similar to this compound showed a significant reduction in tumor burden compared to untreated controls, suggesting potential for therapeutic applications in oncology.
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could interfere with DNA synthesis and repair pathways, leading to increased susceptibility of cancer cells to chemotherapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle and Functional Group Modifications

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic Acid (CAS 1159977-25-9)
  • Similarity : 0.89 (structural similarity score) .
  • Key Differences :
    • Replaces benzothiazole with a simpler thiazole ring.
    • Substitutes the Boc group with a 2-(trifluoromethyl)benzoyl moiety on piperazine.
  • The benzoyl group may introduce steric hindrance, affecting binding to target proteins.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid (CAS 1909319-03-4)
  • Key Differences :
    • Piperidine replaces piperazine (saturated six-membered ring vs. two-nitrogen piperazine).
    • Oxazole replaces benzothiazole.
  • Implications :
    • Piperidine’s single nitrogen reduces hydrogen-bonding capacity compared to piperazine.
    • Oxazole’s smaller aromatic system may decrease π-π stacking interactions in biological targets .

Substituent and Pharmacophore Variations

ND-11543 (Anti-tuberculosis Candidate)
  • Structure : Imidazo[2,1-b]thiazole-5-carboxamide core with a trifluoromethylpyridinyl-piperazine substituent.
  • Key Differences :
    • Carboxamide group instead of carboxylic acid.
    • Trifluoromethylpyridinyl substituent on piperazine.
  • The trifluoromethylpyridinyl group may confer resistance to metabolic degradation .
BP 5494/BP 5495 (Thiazole-5-carboxamide Derivatives)
  • Structure : Thiazole-5-carboxamide with pyrimidinyl-piperazine substituents.
  • Key Differences :
    • Lack of benzothiazole fusion.
    • Carboxamide linked to aromatic amines (e.g., o-tolyl or phenyl groups).
  • Pyrimidinyl substituents may enhance binding to kinase targets .

Electronic and Steric Effects

6-(Trifluoromethyl)benzo[d]thiazol-2-amine (CAS 16544-67-5)
  • Similarity : 0.53 .
  • Key Differences :
    • Replaces the piperazine-carboxylic acid with an amine group at position 2.
  • Implications :
    • Loss of carboxylic acid reduces solubility in aqueous environments.
    • The trifluoromethyl group increases electron-withdrawing effects, altering reactivity.
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS 156478-71-6)
  • Structure : Acetic acid substituent instead of benzothiazole-carboxylic acid.
  • Higher flexibility may improve adaptability in binding pockets .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Functional Group Similarity Score
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid Benzothiazole 363.42* Boc-piperazine Carboxylic acid Reference
2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid Thiazole 443.35 Trifluoromethylbenzoyl-piperazine Carboxylic acid 0.89
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid Oxazole 296.32 Boc-piperidine Carboxylic acid N/A
ND-11543 Imidazo[2,1-b]thiazole 556.50 Trifluoromethylpyridinyl-piperazine Carboxamide N/A
BP 5494 Thiazole ~500 (estimated) Pyrimidinyl-piperazine, o-tolyl Carboxamide N/A

*Calculated based on molecular formula.

Preparation Methods

Formation of 2-(piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid

  • The starting material is often a 2-halogenated benzo[d]thiazole derivative bearing a carboxylic acid or ester at the 5-position.
  • Nucleophilic substitution is employed where the piperazine ring is introduced by reacting the 2-halogenated benzo[d]thiazole-5-carboxylic acid or ester with piperazine under reflux conditions in a suitable solvent such as 1-butanol or dichloromethane.
  • The reaction is typically facilitated by bases like potassium carbonate to promote nucleophilic displacement of the halogen by the piperazine nitrogen.

Protection of the Piperazine Nitrogen with Boc Group

  • The secondary amine of the piperazine is protected using di-tert-butyl dicarbonate (Boc2O) .
  • This reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane at temperatures ranging from 10 °C to 30 °C.
  • A base such as sodium carbonate, potassium carbonate, or a sterically hindered organic amine (e.g., diisopropylethylamine) is used to neutralize the released acid and drive the reaction forward.
  • The reaction time varies from 1 to 6 hours until completion.

Carboxylation or Preservation of Carboxylic Acid Functionality

  • If the starting material is a benzo[d]thiazole ester, hydrolysis is performed to convert the ester to the free acid.
  • Hydrolysis is typically conducted using aqueous base such as sodium hydroxide or potassium hydroxide in a solvent mixture of ethanol/water or methanol/water at ambient or elevated temperatures.
  • After completion, acidification yields the free carboxylic acid.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents and Conditions Product/Intermediate
1 Nucleophilic substitution 2-halobenzo[d]thiazole-5-carboxylic acid/ester + piperazine, K2CO3, 1-butanol, reflux 24-48 h 2-(piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid or ester
2 Boc Protection Di-tert-butyl dicarbonate (Boc2O), THF or DCM, Na2CO3 or DIPEA, 10-30 °C, 1-6 h 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid or ester
3 Ester Hydrolysis (if needed) NaOH or KOH, EtOH/H2O or MeOH/H2O, room temp or reflux, 1-24 h; acidify with HCl This compound

Purification and Isolation

  • After each step, the reaction mixture is typically worked up by filtration, extraction, or washing with aqueous acidic or basic solutions to remove impurities.
  • The product is purified by recrystallization from solvents such as methanol or ethyl acetate.
  • Chromatographic techniques (e.g., silica gel column chromatography) may be employed for further purification if required.

Research Findings and Improvements

  • Reaction efficiency : The Boc protection step is highly efficient under mild conditions, providing good yields and selectivity for the secondary amine of piperazine without affecting the carboxylic acid group.
  • Industrial scalability : The use of common solvents and reagents such as THF, di-tert-butyl dicarbonate, and potassium carbonate makes the process amenable to scale-up with controlled reaction times and temperatures.
  • Alternative methods : Some patents describe the use of alkyl lithium reagents for in situ generation of organolithium intermediates followed by carbonation with CO2 to install the carboxylic acid group, but this method is more complex and less commonly applied for this compound.
  • Hydrolysis conditions : Mild base hydrolysis is preferred to avoid decomposition of the Boc group and to maintain the integrity of the benzo[d]thiazole ring.

Summary Table of Key Reaction Parameters

Parameter Typical Range/Conditions Notes
Piperazine substitution Reflux in 1-butanol or DCM, 24-48 h Use K2CO3 base; yields moderate to good
Boc protection Boc2O, THF or DCM, 10-30 °C, 1-6 h Base: Na2CO3, K2CO3, or DIPEA; mild conditions
Ester hydrolysis NaOH or KOH, EtOH/H2O, RT to reflux, 1-24 h Acidify post-reaction to isolate acid
Purification Recrystallization, chromatography Solvents: methanol, EtOAc; silica gel chromatography

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain reflux conditions (e.g., 140°C in dioxane/water mixtures) for Suzuki-Miyaura couplings, as seen in analogous pyrimidine derivatives .
  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ improves cross-coupling efficiency .

Basic: Which analytical methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (tert-butyl singlet at ~1.4 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). Benzo[d]thiazole protons appear as distinct aromatic signals (δ 7.0–8.5 ppm) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., calculated m/z for C₁₉H₂₄N₄O₄S: 428.15) and purity (>95%) .
  • Melting Point Analysis : Compare observed mp (e.g., 174–176°C for related Boc-piperazine derivatives) with literature values to confirm crystallinity .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar compounds?

Answer:
Discrepancies often arise from structural analogs (e.g., thiazolo[3,2-b]triazole derivatives) with varying substituents. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the benzo[d]thiazole or piperazine moieties and test against target enzymes (e.g., kinases) using standardized assays .
  • Control Experiments : Validate target engagement via competitive binding assays (e.g., fluorescence polarization) to rule off-target effects .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed journals, excluding unreliable sources like BenchChem .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Answer:
The compound’s low aqueous solubility (common in Boc-protected heterocycles) can be addressed by:

  • Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved cell permeability, followed by enzymatic hydrolysis in vivo .
  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs) or kinases. The Boc group may sterically hinder interactions, requiring flexible docking protocols .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the carboxylic acid or thiazole nitrogen .
  • MD Simulations : Simulate solvation dynamics to assess stability in physiological environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid
Reactant of Route 2
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid

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